molecular formula C25H18 B14331423 Phenanthrene, 9-(1-naphthalenylmethyl)- CAS No. 110282-72-9

Phenanthrene, 9-(1-naphthalenylmethyl)-

Cat. No.: B14331423
CAS No.: 110282-72-9
M. Wt: 318.4 g/mol
InChI Key: BTBWTGWLCGXRKZ-UHFFFAOYSA-N
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Description

Phenanthrene, 9-(1-naphthalenylmethyl)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a phenanthrene core with a naphthalenylmethyl group attached at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthrene, 9-(1-naphthalenylmethyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenanthrene with 1-naphthalenylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of Phenanthrene, 9-(1-naphthalenylmethyl)- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Phenanthrene, 9-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like Raney nickel are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for halogenation are employed.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Nitro and halogenated phenanthrene derivatives.

Scientific Research Applications

Phenanthrene, 9-(1-naphthalenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of Phenanthrene, 9-(1-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, affecting gene expression and cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A parent compound with similar structural features but lacking the naphthalenylmethyl group.

    Anthracene: Another PAH with a linear arrangement of three benzene rings.

    Naphthalene: A simpler PAH with two fused benzene rings.

Uniqueness

Phenanthrene, 9-(1-naphthalenylmethyl)- is unique due to the presence of the naphthalenylmethyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

110282-72-9

Molecular Formula

C25H18

Molecular Weight

318.4 g/mol

IUPAC Name

9-(naphthalen-1-ylmethyl)phenanthrene

InChI

InChI=1S/C25H18/c1-3-12-22-18(8-1)10-7-11-19(22)16-21-17-20-9-2-4-13-23(20)25-15-6-5-14-24(21)25/h1-15,17H,16H2

InChI Key

BTBWTGWLCGXRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CC4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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